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molecular formula C10H10F3NO B3089859 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine CAS No. 1200798-12-4

1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine

Cat. No. B3089859
M. Wt: 217.19
InChI Key: FEYUYWNRWUVYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518934B2

Procedure details

Ethylmagnesium bromide (3.0 M in diethyl ether, 7.33 ml, 22.0 mmol) was added over 50 minutes to a solution of 4-(trifluoromethoxy)benzonitrile (1.87 g, 10.0 mmol) and tetraisopropoxytitanium (3.22 ml, 11.0 mmol) in diethyl ether (50 ml) at −70° C., and the whole was stirred at room temperature for 1 hour. Boranetrifluoride diethyl ether complex (2.53 ml, 20.0 mmol) was added over 15 minutes to the reaction mixture and the whole was stirred at room temperature for 3 hours. 1N aqueous HCl solution (30 ml) and diethyl ether (90 ml) were added to the reaction mixture, and the whole was poured into aqueous 10% NaOH solution (100 ml), extracted with diethyl ether (150 ml×2), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography (ethyl acetate/hexane: 55/45 to 75/25) to give 1-(4-(trifluoromethoxy)phenyl)cyclopropanamine (1.38 g, 63%).
Quantity
7.33 mL
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.22 mL
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[F:5][C:6]([F:17])([F:16])[O:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1.Cl.[OH-].[Na+]>C(OCC)C.C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C>[F:5][C:6]([F:16])([F:17])[O:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]2([NH2:13])[CH2:2][CH2:1]2)=[CH:10][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7.33 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
1.87 g
Type
reactant
Smiles
FC(OC1=CC=C(C#N)C=C1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
3.22 mL
Type
catalyst
Smiles
C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Boranetrifluoride diethyl ether complex (2.53 ml, 20.0 mmol) was added over 15 minutes to the reaction mixture
Duration
15 min
STIRRING
Type
STIRRING
Details
the whole was stirred at room temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (150 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (ethyl acetate/hexane: 55/45 to 75/25)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C1(CC1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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